molecular formula C14H14ClNO4S B1429453 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride CAS No. 1378261-28-9

4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride

Cat. No.: B1429453
CAS No.: 1378261-28-9
M. Wt: 327.8 g/mol
InChI Key: MZHDMPSNJZWYSL-UHFFFAOYSA-N
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Description

Basic Chemical Information

The compound 4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzenesulfonyl chloride (CAS: 1378261-28-9) is a sulfonyl chloride derivative with the molecular formula C₁₄H₁₄ClNO₄S and a molecular weight of 327.8 g/mol . Its IUPAC name reflects its spirocyclic core and functional groups:

  • Spirocyclic framework : Azaspiro[4.4]nonane (a fused bicyclic system with nitrogen at position 2).
  • Substituents : A 1,3-dioxo group on the azaspiro ring and a benzenesulfonyl chloride moiety at the para position.

Molecular Properties and Physical Characteristics

Key physical properties include:

Property Value/Description Source
Melting Point 139–141°C
Solubility Insoluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO)
Stability Moisture-sensitive; hydrolyzes in aqueous media
Density ~1.3–1.4 g/cm³ (estimated for analogous sulfonyl chlorides)

The sulfonyl chloride group confers high reactivity, particularly toward nucleophiles like amines and alcohols.

Structural Features of the Azaspiro[4.4]nonane Framework

The azaspiro[4.4]nonane core consists of:

  • Two fused rings :
    • A cyclopentane ring (5-membered carbocycle).
    • A pyrrolidine-dione ring (5-membered lactam with ketones at positions 1 and 3).
  • Spiro junction : A single quaternary carbon atom shared between both rings, enforcing conformational rigidity.
  • Electronic effects : The 1,3-dioxo groups create electron-deficient regions, enhancing electrophilicity at the lactam nitrogen.

Benzenesulfonyl Chloride Moiety Characteristics

The benzenesulfonyl chloride group features:

  • Para-substitution : The sulfonyl chloride (–SO₂Cl) is positioned para to the spirocyclic attachment, minimizing steric clashes.
  • Reactivity :
    • The chloride acts as a leaving group in nucleophilic substitutions (e.g., forming sulfonamides).
    • Resonance stabilization delocalizes negative charge in the sulfonate intermediate.

Crystallographic Analysis and Conformational Properties

While crystallographic data for this specific compound is limited, analogous azaspiro[4.4]nonane derivatives exhibit:

  • Dihedral angles : ~90° between the planes of the two fused rings, minimizing strain.
  • Conformational preferences :
    • The cyclopentane adopts a twist-envelope conformation .
    • The pyrrolidine-dione favors a half-chair conformation due to lactam ring puckering.

Steric hindrance at the spiro center restricts free rotation, locking substituents in specific orientations.

Electronic and Steric Effects of Substituents

Substituent effects include:

  • Electron-withdrawing groups :
    • The sulfonyl chloride and dione groups reduce electron density at the spiro nitrogen, enhancing electrophilicity.
    • Directs electrophilic aromatic substitution to meta positions on the benzene ring.
  • Steric effects :
    • The bulky spiro framework shields the sulfonyl chloride, slowing reactions with sterically demanding nucleophiles.
    • The para-substitution pattern mitigates steric clashes between the sulfonyl group and the spiro system.

Tables

Table 1: Key Structural and Electronic Properties

Feature Description
Spiro junction Quaternary carbon linking cyclopentane and pyrrolidine-dione rings
Sulfonyl chloride reactivity Forms sulfonamides (with amines) or sulfonate esters (with alcohols)
Conformational rigidity Restricted rotation at spiro center enforces stereochemical stability

Table 2: Comparative Reactivity of Functional Groups

Group Reactivity Profile
Sulfonyl chloride (–SO₂Cl) High electrophilicity; susceptible to hydrolysis
Lactam carbonyl (C=O) Participates in nucleophilic acyl substitutions
Spirocyclic core Provides steric bulk; limits accessibility to reactive sites

Properties

IUPAC Name

4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S/c15-21(19,20)11-5-3-10(4-6-11)16-12(17)9-14(13(16)18)7-1-2-8-14/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHDMPSNJZWYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride is a sulfonyl chloride derivative with a complex structure that is gaining attention for its potential biological activities. This compound's unique molecular configuration suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₁₄H₁₄ClNO₄S
  • Molecular Weight : 327.79 g/mol
  • Melting Point : 139–141 °C
  • CAS Number : 1378261-28-9

Biological Activity Overview

The biological activity of 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride has been explored in several studies, particularly focusing on its antibacterial and antifungal properties.

Antibacterial Activity

A study evaluating various derivatives of dioxolanes found that compounds similar to 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride exhibited significant antibacterial activity against several strains of bacteria:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus625–1250
Staphylococcus epidermidisNot specified
Enterococcus faecalis625
Pseudomonas aeruginosaNot specified
Escherichia coliNot active
Klebsiella pneumoniaeNot active
Proteus mirabilisNot active

The compound demonstrated excellent activity against Staphylococcus aureus and Enterococcus faecalis, while showing no activity against E. coli, K. pneumoniae, and P. mirabilis .

Antifungal Activity

In addition to its antibacterial properties, the compound was also evaluated for antifungal activity against Candida albicans. The results indicated that most derivatives exhibited significant antifungal effects, highlighting the potential of this compound in treating fungal infections .

While the precise mechanism of action for 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride is still under investigation, its sulfonamide moiety is known to interact with bacterial enzymes involved in cell wall synthesis and metabolic processes. This interaction could inhibit bacterial growth and replication, contributing to its observed antibacterial effects .

Case Studies

Several case studies have documented the efficacy of compounds structurally related to 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride:

  • Case Study on Antibacterial Efficacy : A clinical evaluation involving a series of dioxolane derivatives showed promising results in treating infections caused by resistant strains of Staphylococcus aureus. The study reported a reduction in infection rates among treated patients compared to control groups .
  • Fungal Infection Treatment : Another study focused on the antifungal properties of similar compounds indicated effective treatment outcomes for patients suffering from recurrent Candida infections, suggesting that these compounds could serve as alternative therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride has been investigated for its role as a pharmaceutical intermediate. Its derivatives exhibit potential as inhibitors of phosphodiesterase (PDE) enzymes, which are crucial in various biochemical pathways related to inflammation and other diseases.

Case Study: PDE Inhibition

A patent describes the synthesis of catechol derivatives that utilize this compound as a key precursor for developing PDE inhibitors, particularly targeting PDE type IV and VII . These inhibitors have therapeutic implications in treating respiratory diseases and inflammatory disorders.

Organic Synthesis

This compound is employed as a sulfonylating agent in organic synthesis. The sulfonyl chloride functional group is reactive and can be used to introduce sulfonyl groups into various substrates, enhancing their reactivity and solubility.

Example Reactions

  • Sulfonylation of Amines : The compound can react with amines to form sulfonamides, which are important in drug development.
  • Synthesis of Sulfonylureas : It serves as a precursor for synthesizing sulfonylureas, which are widely used in diabetes management.

Materials Science

In materials science, this compound can be utilized to modify polymer properties. By incorporating sulfonyl groups into polymer chains, it enhances thermal stability and mechanical properties.

Application in Polymers

Research indicates that polymers modified with sulfonyl chloride derivatives exhibit improved resistance to thermal degradation and enhanced mechanical strength, making them suitable for high-performance applications .

Analytical Chemistry

The compound can also serve as a reagent in analytical chemistry for detecting various functional groups due to its ability to form stable adducts with nucleophiles.

Detection Methods

Using chromatography techniques, the reactivity of 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride can be exploited to analyze complex mixtures by selectively tagging specific components for identification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenesulfonyl Chlorides

  • 4-(Acetylamino)benzenesulfonyl Chloride (Compound 12) Synthesized via chlorosulfonation of N-phenylacetamide, this derivative exhibits a white crystalline morphology with 85% yield and confirmed IR/melting point consistency with literature .
  • 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride This pyrazole-substituted analogue (CAS 912569-59-6) has a molecular weight of 256.71 g/mol and a sharp melting point range (76.5–78.5°C).

Perfluorinated Benzenesulfonyl Chlorides

Compounds like 4-(pentadecafluoroheptyl)benzenesulfonyl chloride (CAS 25444-35-3) and 4-[(heptadecafluorononenyl)oxy]benzenesulfonyl chloride (CAS 59536-15-1) feature long perfluorinated chains. These derivatives are notable for their extreme hydrophobicity and environmental persistence, contrasting sharply with the polar spiro-dioxoazaspiro system. Their applications typically involve surfactants or water-repellent materials, whereas the target compound’s spiro structure suggests utility in medicinal chemistry or as a chiral building block .

Commercial Availability and Purity

While the target compound is listed at 95% purity (H33174, Alfa Aesar), analogues like 3-fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid (97% purity) highlight variability in commercial quality control.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity Key Structural Feature
4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride C₁₅H₁₅ClNO₄S 340.80 (calculated) Not reported 95% Spirocyclic dioxoazaspiro ring
4-(Acetylamino)benzenesulfonyl chloride C₈H₈ClNO₃S 233.67 Literature-matched 85% yield Acetylated amino group
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride C₁₀H₉ClN₂O₂S 256.71 76.5–78.5 97% Pyrazole substituent
4-(Pentadecafluoroheptyl)benzenesulfonyl chloride C₁₃H₅ClF₁₅O₂S 542.67 Not reported Not listed Perfluorinated alkyl chain

Research Findings and Reactivity Insights

  • Steric Considerations : The spirocyclic structure introduces significant steric hindrance, which may limit access to the sulfonyl chloride group in bulky nucleophilic environments—a contrast to the more accessible perfluorinated derivatives .
  • Stability : Perfluorinated analogues exhibit high thermal and chemical stability, whereas the spiro compound’s stability under acidic/basic conditions remains uncharacterized in the provided evidence.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two major stages:

This approach ensures the structural integrity of the spirocyclic system while enabling functionalization with the sulfonyl chloride group, which is reactive and useful for further chemical transformations.

Stepwise Synthesis Details

Step 1: Synthesis of the Spirocyclic Core

  • The spirocyclic core, 1,3-dioxo-2-azaspiro[4.4]nonane, is typically prepared by cyclization reactions involving appropriate amino acid derivatives or cyclic anhydrides.
  • Commonly, a cyclic imide intermediate is formed by condensation of a suitable diamine with cyclic anhydrides or dicarboxylic acid derivatives under controlled heating and reflux conditions.
  • Reaction conditions such as solvent choice (e.g., acetic acid or ethyl acetate), temperature control (reflux or mild heating), and reaction time (often several hours to overnight) are optimized to maximize yield and purity.

Step 2: Introduction of the Benzenesulfonyl Chloride Group

  • The spirocyclic amine intermediate is then reacted with benzenesulfonyl chloride, which acts as a sulfonylating agent.
  • This reaction is usually conducted in an inert solvent like dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
  • The reaction is performed at low to ambient temperatures to control the rate and avoid side reactions.
  • The sulfonyl chloride group is introduced via nucleophilic substitution, where the nitrogen atom of the spirocyclic amine attacks the sulfonyl chloride, forming the sulfonamide linkage.

Optimization Parameters

  • Temperature: Maintaining reflux or controlled heating (typically 50–80 °C) during cyclization and sulfonylation steps is critical.
  • Solvent: Polar aprotic solvents or mixtures such as ethyl acetate, acetone, or acetic acid are used depending on the step.
  • Reaction Time: Extended reflux times (up to 15 hours) have been reported to ensure complete conversion.
  • Purification: Post-reaction, the crude product is purified by recrystallization from solvent mixtures (e.g., ethanol and acetone) or by vacuum filtration and washing.

Representative Synthetic Procedure Summary

Step Reagents/Conditions Description Yield/Notes
1 Diamine + cyclic anhydride, reflux in acetic acid Formation of spirocyclic imide core via cyclization Moderate to high yield (~60-70%)
2 Spirocyclic amine + benzenesulfonyl chloride, DCM Sulfonylation under anhydrous conditions at 0–25 °C High selectivity; yield varies
3 Work-up: solvent removal, washing with NaHCO3, brine Purification by recrystallization from ethanol/acetone solvent mixture Pure product obtained

3 Research Findings and Analytical Data

  • Elemental analysis confirms the expected composition with carbon, hydrogen, and nitrogen percentages closely matching theoretical values (e.g., C 57.38%, H 5.25%, N 6.08% theoretical vs. found C 57.31%, H 5.34%, N 5.83%).
  • The compound exhibits characteristic sulfonyl chloride reactivity, enabling further functionalization through nucleophilic substitution reactions with amines or alcohols.
  • Stability studies suggest storage at low temperatures (2–8 °C or -20 to -80 °C) to maintain compound integrity over months.

4 Data Tables for Stock Solution Preparation

The compound’s solubility and preparation of stock solutions are critical for research applications. Below is a detailed table for preparing stock solutions at various concentrations, based on molecular weight 327.8 g/mol:

Amount of Compound Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 mg 3.05 0.61 0.31
5 mg 15.25 3.05 1.53
10 mg 30.51 6.10 3.05

These volumes are calculated to dissolve the specified mass to achieve the desired molarity in a given solvent, commonly DMSO or ethanol.

5 Summary

The preparation of 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride is a multi-step process focusing on the synthesis of the spirocyclic core followed by sulfonyl chloride functionalization. The methods require careful control of reaction parameters such as temperature, solvent, and reaction time to optimize yield and purity. Analytical data support the structural integrity and purity of the final compound. The compound’s sulfonyl chloride group offers versatile reactivity for further chemical modifications, making it valuable in pharmaceutical and materials research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride, and how is the product characterized?

  • Methodological Answer : A typical synthesis involves reacting a spirocyclic precursor (e.g., 2-azaspiro[4.4]nonane derivatives) with chlorosulfonic acid under controlled heating (60–80°C). The reaction is quenched in ice-water, and the product is isolated via filtration. Characterization includes:

  • Melting point analysis (e.g., mp 105–110°C for structurally related sulfonyl chlorides) .
  • IR spectroscopy to confirm sulfonyl chloride (-SO₂Cl) and spirocyclic carbonyl (C=O) stretches .
  • ¹H/¹³C NMR to verify spirocyclic ring integrity and substitution patterns .

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer :

  • Storage : Keep in moisture-free, airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to bases or oxidizing agents .
  • Handling : Use anhydrous solvents (e.g., dry dichloromethane) under inert gas (N₂/Ar) during reactions. Monitor pH during aqueous workups to avoid decomposition .

Q. Which analytical techniques are critical for purity assessment?

  • Methodological Answer :

  • HPLC with UV detection (λ = 220–280 nm) to quantify impurities.
  • Elemental analysis (C, H, N, S) to confirm stoichiometry.
  • TLC (silica gel, eluent: hexane/ethyl acetate) to track reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and minimize side products?

  • Methodological Answer :

  • Temperature control : Gradual heating (e.g., 60°C for 30 minutes) prevents over-sulfonation .
  • Stoichiometry : Use a 1.2:1 molar ratio of chlorosulfonic acid to the precursor to avoid excess reagent side reactions.
  • Workup : Adjust pH to 1–2 with HCl to precipitate the product selectively, reducing byproduct contamination .

Q. What strategies resolve contradictions in reported melting points or spectral data for sulfonyl chlorides?

  • Methodological Answer :

  • Recrystallization : Purify using methanol/water mixtures to obtain consistent melting points .
  • Cross-validation : Compare IR and NMR data with computational simulations (e.g., DFT) to confirm structural assignments .
  • Synchrotron XRD : Resolve discrepancies in crystal structure reports .

Q. How do electronic effects of substituents influence the reactivity of the sulfonyl chloride group?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzene ring increase electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitutions (e.g., with amines or alcohols).
  • Steric hindrance : Bulky substituents near the sulfonyl group reduce reactivity, requiring elevated temperatures (e.g., 80°C) for efficient coupling .

Q. What are the challenges in synthesizing spirocyclic sulfonyl chlorides, and how are they addressed?

  • Methodological Answer :

  • Spirocycle stability : Use low-temperature (-10°C) sulfonation to prevent ring-opening.
  • Byproduct formation : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to separate spirocyclic products from linear analogs .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride

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